
1-((3-Nitrophenyl)methyl)quinolinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Nitrophenyl)methyl)quinolinium chloride is a chemical compound with the molecular formula C16H13ClN2O2 It is known for its unique structure, which combines a quinolinium core with a nitrophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Nitrophenyl)methyl)quinolinium chloride typically involves the reaction of quinoline with 3-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Quinoline+3-Nitrobenzyl chloride→1-((3-Nitrophenyl)methyl)quinolinium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-((3-Nitrophenyl)methyl)quinolinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The quinolinium core can be reduced to a dihydroquinoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-((3-Aminophenyl)methyl)quinolinium derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of azide or thiol-substituted quinolinium compounds.
科学的研究の応用
1-((3-Nitrophenyl)methyl)quinolinium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of 1-((3-Nitrophenyl)methyl)quinolinium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylmethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinolinium core can intercalate with DNA, affecting its function and stability.
類似化合物との比較
- 1-((4-Nitrophenyl)methyl)quinolinium chloride
- 1-((2-Nitrophenyl)methyl)quinolinium chloride
- 1-((3-Nitrophenyl)methyl)pyridinium chloride
Comparison: 1-((3-Nitrophenyl)methyl)quinolinium chloride is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different redox properties and binding affinities, making it a valuable compound for specific applications.
特性
CAS番号 |
36586-67-1 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC名 |
1-[(3-nitrophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13N2O2.ClH/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17;/h1-11H,12H2;1H/q+1;/p-1 |
InChIキー |
MUBWEXZDRIKTRS-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


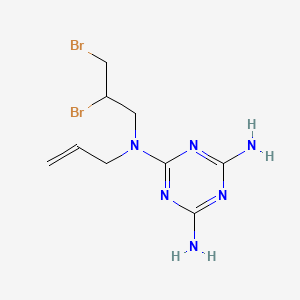
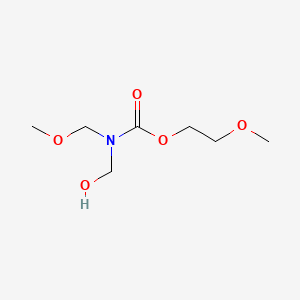
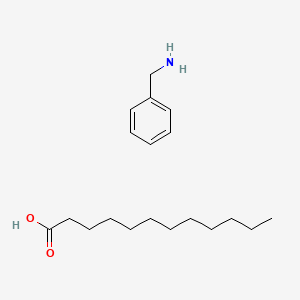
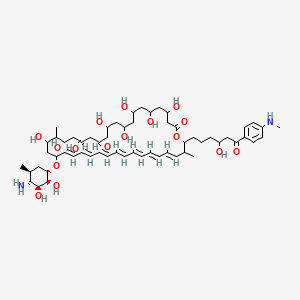
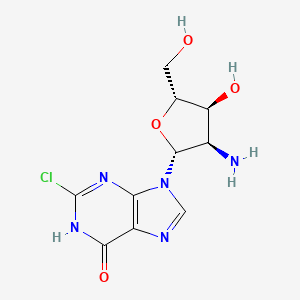
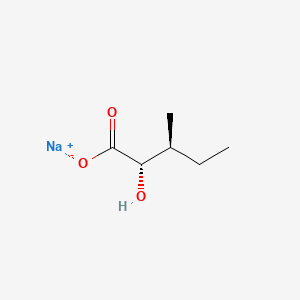
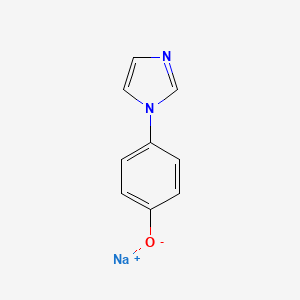


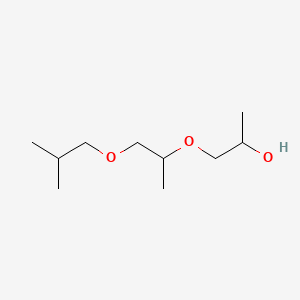
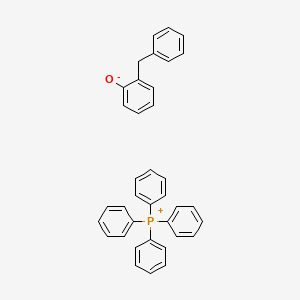
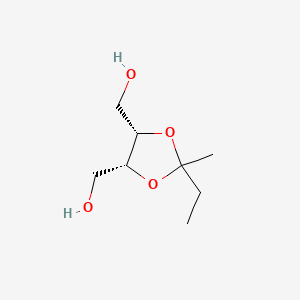
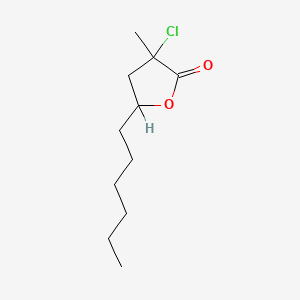
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
